molecular formula C22H19FN2OS B394249 (2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B394249
M. Wt: 378.5g/mol
InChI Key: BUXUXWXBNXCCEK-UHFFFAOYSA-N
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Description

“(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” is a complex organic compound that features a thiazole ring, a furan ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Substitution Reactions: The aromatic substituents (ethylphenyl and fluorophenyl groups) can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and furan rings.

    Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to hydrogenation of the double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitro groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully hydrogenated aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with thiazole and furan rings are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in drug discovery and development.

Medicine

Medicinally, such compounds may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties. They can be candidates for the development of new therapeutic agents.

Industry

Industrially, these compounds can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methylphenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-chlorophenyl)amine
  • N-(4-(4-ethylphenyl)-3-(2-thienylmethyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-fluorophenyl)amine

Uniqueness

The uniqueness of “(2Z)-4-(4-ETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE” lies in its specific combination of substituents and ring structures, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H19FN2OS

Molecular Weight

378.5g/mol

IUPAC Name

4-(4-ethylphenyl)-N-(4-fluorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C22H19FN2OS/c1-2-16-5-7-17(8-6-16)21-15-27-22(24-19-11-9-18(23)10-12-19)25(21)14-20-4-3-13-26-20/h3-13,15H,2,14H2,1H3

InChI Key

BUXUXWXBNXCCEK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=CO4

Origin of Product

United States

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